Hexamethyl tungsten
CAS No.: 36133-73-0
Cat. No.: VC1709783
Molecular Formula: C6H18W-6
Molecular Weight: 274 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36133-73-0 |
|---|---|
| Molecular Formula | C6H18W-6 |
| Molecular Weight | 274 g/mol |
| IUPAC Name | carbanide;tungsten |
| Standard InChI | InChI=1S/6CH3.W/h6*1H3;/q6*-1; |
| Standard InChI Key | SNXBWRKAOJSNLL-UHFFFAOYSA-N |
| SMILES | [CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[W] |
| Canonical SMILES | [CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[W] |
Introduction
Historical Development and Synthesis Methods
Improved Synthesis Techniques
In 1976, Wilkinson and Galyer disclosed an improved synthesis method using trimethylaluminium in conjunction with trimethylamine instead of methyllithium . The stoichiometry of this improved synthesis follows the reaction:
WCl₆ + 6 Al(CH₃)₃ → W(CH₃)₆ + 6 Al(CH₃)₂Cl
Alternative synthesis routes have also been developed, including alkylation using dimethylzinc:
WX₆ + 3 Zn(CH₃)₂ → W(CH₃)₆ + 3 ZnX₂ (where X = F, Cl)
These alternative methods have expanded the available pathways for producing this unusual compound and have contributed to more detailed studies of its properties.
Molecular Geometry and Structural Characteristics
Evolution of Structural Understanding
One of the most fascinating aspects of hexamethyl tungsten is its molecular geometry, which has been the subject of considerable scientific debate and investigation. Initially, IR spectroscopy results were interpreted as indicating an octahedral structure, and this assignment was seemingly confirmed by a 1978 photoelectron spectroscopy study suggesting an Oh structure .
Modern Structural Determination
In a significant development, x-ray single-crystal diffraction studies conducted at -163°C definitively established that hexamethyl tungsten adopts a strongly distorted trigonal prismatic structure with C₃ symmetry . This finding was particularly noteworthy as it revealed that the irregular structure represents the true molecular configuration rather than being a result of intermolecular forces .
Detailed computational analysis using ab initio and density functional calculations confirmed that the equilibrium structure is indeed a distorted trigonal prism with C₃ symmetry (with local C₃v symmetry for the WC₆ skeleton) . These studies determined that a regular prismatic D₃h structure is approximately 20 kJ mol⁻¹ higher in energy at correlated levels of theory, representing a transition state connecting two C₃ minima .
The molecule's structure can be conceptualized as comprising a central tungsten atom, capped on either side by two eclipsing sets of three carbon atoms, with one triangular set slightly larger but positioned closer to the central atom than the other . This trigonal prismatic geometry is particularly unusual because the vast majority of six-coordinate organometallic compounds adopt octahedral molecular geometry .
Electronic Factors Influencing Structure
The deviation from octahedral geometry has been attributed to the electronic configuration of the central tungsten atom and an effect known as Jahn-Teller distortion . Computational studies have revealed that electron correlation plays a crucial role in accurately predicting the structure, particularly for describing hyperconjugative "agostic" C−H → W interactions that are pronounced in W(CH₃)₆ .
In 1995, prior to definitive experimental confirmation, Landis and colleagues had already predicted a distorted trigonal prismatic structure based on valence bond theory and VALBOND calculations , demonstrating the power of theoretical approaches in structural chemistry.
Thermodynamic Properties
Hexamethyl tungsten has been extensively characterized in terms of its thermodynamic properties. The National Institute of Standards and Technology (NIST) provides comprehensive thermochemical data for this compound, as summarized in the following tables:
Gas Phase Thermochemistry Data
| Quantity | Value | Units | Method | Reference |
|---|---|---|---|---|
| ΔₕH° gas | 775. ± 36. | kJ/mol | Review | Martinho Simões |
Condensed Phase Thermochemistry Data
| Quantity | Value | Units | Method | Reference |
|---|---|---|---|---|
| ΔₕH° liquid | 742. ± 34. | kJ/mol | Review | Martinho Simões |
Phase Change Data
| Quantity | Value | Units | Method | Reference |
|---|---|---|---|---|
| ΔᵥₐₚH° | 33. ± 10. | kJ/mol | RSC | Adedeji, Connor J.A., et al., 1976 |
These thermodynamic measurements provide essential data for understanding the energetics of reactions involving hexamethyl tungsten and its phase behavior .
Spectroscopic Characteristics and Structural Dynamics
The spectroscopic properties of hexamethyl tungsten have played a crucial role in elucidating its structure and dynamic behavior. The compound exhibits single-line ¹³C and ¹H NMR spectra, which are explained by dynamic motions resulting from the low D₃h inversion and methyl rotation barriers .
Density functional theory calculations predict that the ¹³C chemical shifts differ by approximately 18 ppm between the two nonequivalent sets of methyl groups in the distorted trigonal prismatic structure . Researchers have suggested that low-temperature NMR experiments could be useful to confirm this value and thus provide additional evidence for the structural distortion .
Harmonic vibrational frequency analyses conducted on hexamethyl tungsten have been consistent with experimental results and have been employed to characterize stationary points on the potential energy surface . These spectroscopic studies, combined with computational investigations, have provided valuable insights into the bonding and structural dynamics of this unusual compound.
Stability and Reactivity
Thermal Stability
Despite its structural interest, hexamethyl tungsten demonstrates significant instability at ambient conditions. The compound decomposes at room temperature, releasing methane and trace amounts of ethane . The decomposition process yields a black residue that is believed to contain polymethylene and tungsten metal .
The compound's instability presents considerable challenges for handling and storage, requiring careful techniques to maintain its integrity during experimental studies.
Chemical Reactivity
The high reactivity of hexamethyl tungsten is attributable to its unusual electronic structure and strained geometric configuration. Detailed studies of its decomposition pathways have provided insights into the nature of metal-carbon bonds and the mechanisms of alkyl group transfer reactions.
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